Pyridinium, 4-cyano-1-hexadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 4-cyano-1-hexadecyl-, is a pyridinium salt with a long alkyl chain and a cyano group at the 4-position of the pyridine ring. Pyridinium salts are well-known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale quaternization reactions using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The use of solvents and catalysts is carefully controlled to minimize environmental impact and ensure safety .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 4-cyano-1-hexadecyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to the corresponding dihydropyridine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions.
Major Products Formed
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Scientific Research Applications
Pyridinium, 4-cyano-1-hexadecyl-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of membrane-associated enzymes and as a model compound for studying membrane interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the formulation of detergents and surfactants for its amphiphilic properties.
Mechanism of Action
The mechanism of action of pyridinium, 4-cyano-1-hexadecyl-, involves its interaction with biological membranes and enzymes. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity. The cyano group can participate in hydrogen bonding and other interactions with molecular targets, affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 4-cyano-1-dodecyl-
- Pyridinium, 4-cyano-1-octadecyl-
- Pyridinium, 4-cyano-1-tetradecyl-
Uniqueness
Pyridinium, 4-cyano-1-hexadecyl-, is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring amphiphilic behavior, such as in detergents and membrane studies .
Properties
CAS No. |
66607-34-9 |
---|---|
Molecular Formula |
C22H37N2+ |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
1-hexadecylpyridin-1-ium-4-carbonitrile |
InChI |
InChI=1S/C22H37N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-19-16-22(21-23)17-20-24/h16-17,19-20H,2-15,18H2,1H3/q+1 |
InChI Key |
KXRDLAFDACMDEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.